molecular formula C19H14FN5O2 B2980282 9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-15-6

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B2980282
CAS No.: 898446-15-6
M. Wt: 363.352
InChI Key: RVIIRBHMQDDTEJ-UHFFFAOYSA-N
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Description

9-(2-Fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine-based derivative characterized by substituents at the 2- and 9-positions of the purine core. The 2-position is occupied by a 2-methylphenyl group, while the 9-position features a 2-fluorophenyl moiety. The compound’s structure includes an 8-oxo group and a carboxamide functional group at position 6, which may confer unique physicochemical and biological properties. Its synthesis likely follows pathways similar to those described for analogous purine carboxamides, such as thiourea intermediate formation and subsequent alkylation or substitution reactions .

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c1-10-6-2-3-7-11(10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-9-5-4-8-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIIRBHMQDDTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a purine derivative that has attracted attention due to its potential biological activities. This compound's unique structure, featuring a fluorophenyl and a methylphenyl moiety, suggests it may interact with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C16H14FN5O2
  • Molecular Weight : 313.31 g/mol
  • CAS Number : 898446-40-7

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom in the fluorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism.
  • Receptor Modulation : It might act as an antagonist or agonist at specific receptor sites, influencing various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in several contexts:

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant inhibition of DNA synthesis in L1210 cells, suggesting a potential role as an anticancer agent by disrupting cellular proliferation pathways .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies show that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Data Table: Biological Activities

Activity Type Tested Cell Lines/Organisms Effect Observed MIC (µM)
AntitumorL1210 (T-cell line)Inhibition of DNA synthesisN/A
AntibacterialStaphylococcus aureusModerate antibacterial activity5.64
Escherichia coliModerate antibacterial activity8.33
Bacillus subtilisModerate antibacterial activity4.69

Case Studies

  • Cytotoxicity in Cancer Research : A study explored the cytotoxic effects of this compound on multiple cancer cell lines, revealing that it significantly reduced cell viability and induced apoptosis through DNA damage pathways.
  • Antibacterial Efficacy : Another investigation focused on the antimicrobial potential of this compound against resistant bacterial strains, highlighting its ability to inhibit growth effectively and suggesting its use as a lead compound for antibiotic development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 9-(2-fluorophenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide and related purine derivatives are summarized below. Key variations in substituents, molecular weight, and synthetic scalability are highlighted.

Table 1: Comparative Analysis of Purine-6-Carboxamide Derivatives

Compound Name (CAS) Substituents (Position 2) Substituents (Position 9) Molecular Formula Molecular Weight Key Properties/Notes Reference
Target Compound 2-Methylphenyl 2-Fluorophenyl Not explicitly provided - Unique fluorophenyl and methylphenyl substituents. -
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-... (900010-96-0) 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 Ethoxy group enhances lipophilicity; commercially available.
2-(2,4-Dichlorophenyl)-9-(4-fluorophenyl)-... 2,4-Dichlorophenyl 4-Fluorophenyl - - Electron-withdrawing Cl groups may affect stability/reactivity.
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl)-... (1022155-73-2) 4-Hydroxyphenylamino 2-Methoxyphenyl - - Polar hydroxyl group may improve solubility.
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-... (869069-21-6) 4-Ethoxyphenyl 2-Methoxyphenyl - - Scalable synthesis; used in complex organic molecule production.
2-Methyl-9-(4-methylphenyl)-... (64440-99-9) Methyl 4-Methylphenyl C14H13N5O2 283.29 Smaller molecular weight; lacks fluorine substituents.
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-... (898442-03-0) 2,4-Dimethoxyphenyl 2-Fluorophenyl - - Shared 9-fluorophenyl with target; methoxy groups enhance polarity.

Key Observations:

Substituent Effects: Position 2: The target compound’s 2-methylphenyl group provides moderate steric bulk and electron-donating effects. In contrast, compounds with dichlorophenyl (electron-withdrawing) or dimethoxyphenyl (electron-donating) groups at this position exhibit distinct electronic profiles, which may influence binding to biological targets . Compounds with 4-fluorophenyl or alkoxy groups (e.g., ethoxy, methoxy) at this position vary in polarity and steric demands .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described for analogous derivatives, such as thiourea intermediate formation followed by alkylation (e.g., S-alkylation with iodomethane) . In contrast, CAS 869069-21-6 is noted for high purity and scalability, suggesting optimized industrial synthesis .

Physicochemical Properties :

  • The hydroxyl group in CAS 1022155-73-2 improves hydrophilicity, whereas the ethoxy and methoxy substituents in CAS 900010-96-0 and 869069-21-6 increase lipophilicity . The target compound’s fluorine and methyl groups balance moderate polarity and metabolic stability.

Structural Uniqueness :

  • The target compound is the only purine derivative in this group combining a 2-methylphenyl (position 2) and 2-fluorophenyl (position 9). This dual substitution may offer a unique pharmacophore profile compared to analogs with single-substituted or bulkier groups.

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